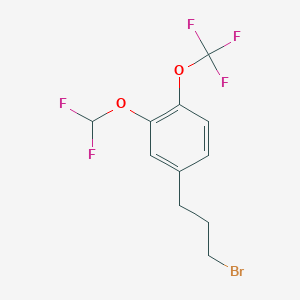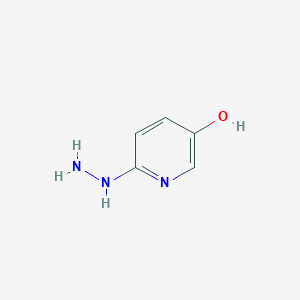
3-Pyridinol, 6-hydrazinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinol, 6-hydrazinyl- is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the third position and a hydrazinyl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 6-hydrazinyl- typically involves the introduction of the hydrazinyl group to a preformed 3-pyridinol scaffold. One common method involves the reaction of 3-pyridinol with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Pyridinol, 6-hydrazinyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions
3-Pyridinol, 6-hydrazinyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-pyridone derivatives.
Reduction: Formation of 3-pyridinol, 6-amino derivatives.
Substitution: Formation of various substituted pyridinol derivatives depending on the nucleophile used.
科学的研究の応用
3-Pyridinol, 6-hydrazinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Pyridinol, 6-hydrazinyl- involves its interaction with various molecular targets. The hydrazinyl group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand. Additionally, the hydroxyl group can participate in redox reactions, contributing to the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Hydroxypyridine: Similar structure but lacks the hydrazinyl group.
5-Pyrimidinol: Contains a pyrimidine ring instead of a pyridine ring.
3-Pyridone: Oxidized form of 3-pyridinol.
Uniqueness
3-Pyridinol, 6-hydrazinyl- is unique due to the presence of both hydroxyl and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds that lack one of these functional groups.
特性
CAS番号 |
1346542-38-8 |
|---|---|
分子式 |
C5H7N3O |
分子量 |
125.13 g/mol |
IUPAC名 |
6-hydrazinylpyridin-3-ol |
InChI |
InChI=1S/C5H7N3O/c6-8-5-2-1-4(9)3-7-5/h1-3,9H,6H2,(H,7,8) |
InChIキー |
SUWQKKPQNQDUNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



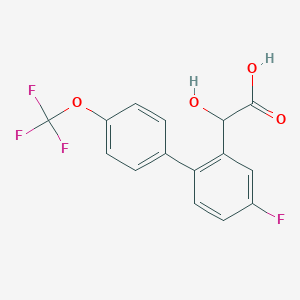
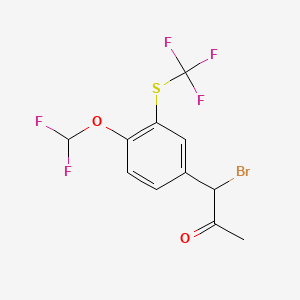
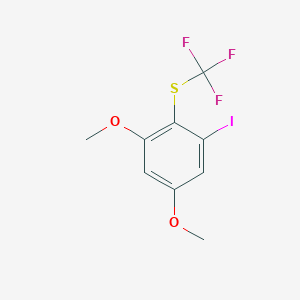
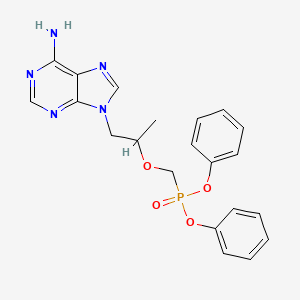
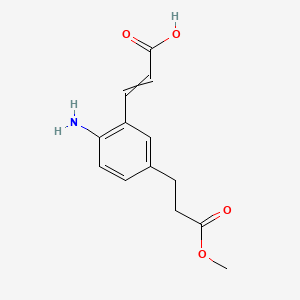

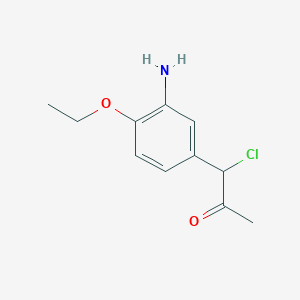

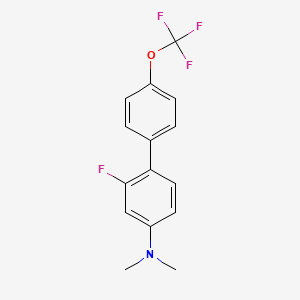
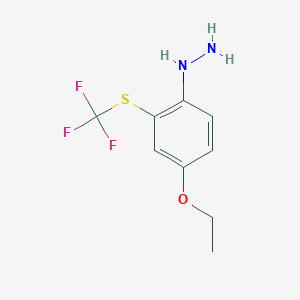

![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)
